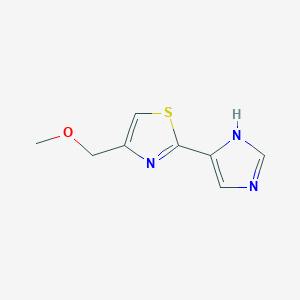
2-(1H-imidazol-5-yl)-4-(methoxymethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-5-yl)-4-(methoxymethyl)-1,3-thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-5-yl)-4-(methoxymethyl)-1,3-thiazole typically involves the construction of the imidazole and thiazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazole and thiazole rings. For example, the imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde, while the thiazole ring can be formed through the reaction of α-haloketones with thiourea.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-5-yl)-4-(methoxymethyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
2-(1H-imidazol-5-yl)-4-(methoxymethyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it of interest in the study of enzyme inhibitors or receptor ligands.
Industry: Used in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-5-yl)-4-(methoxymethyl)-1,3-thiazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a physiological response.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-5-yl)-4-methyl-1,3-thiazole
- 2-(1H-imidazol-5-yl)-4-(hydroxymethyl)-1,3-thiazole
Uniqueness
2-(1H-imidazol-5-yl)-4-(methoxymethyl)-1,3-thiazole is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their properties and applications.
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)-4-(methoxymethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-3-6-4-13-8(11-6)7-2-9-5-10-7/h2,4-5H,3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTQFVXLTGRAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=N1)C2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one](/img/structure/B7357261.png)
![1-methyl-6-[4-[methyl(pyridin-2-ylmethyl)amino]azepan-1-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7357267.png)
![3-chloro-1-[(1-methyl-5-oxo-4H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7357275.png)
![3-[(7-Bromo-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357280.png)
![3-[1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357283.png)
![3-[1-(4-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357290.png)
![6-(3-Chloro-4-methylthiophene-2-carbonyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7357308.png)
![2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one](/img/structure/B7357312.png)
![4-methyl-2-[1-[(3R)-3-(morpholin-4-ylmethyl)piperidin-1-yl]ethyl]-1H-pyrimidin-6-one](/img/structure/B7357317.png)
![5-[[3-[(2-chlorophenoxy)methyl]piperidin-1-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one](/img/structure/B7357318.png)
![3-[1-(2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357320.png)
![(2R,3R)-N-methyl-2-(2-methylpyrazol-3-yl)-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]oxane-3-carboxamide](/img/structure/B7357324.png)
![2-[[3-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-3-oxopropyl]sulfanylmethyl]-3H-quinazolin-4-one](/img/structure/B7357344.png)
![3-[[5-(trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357352.png)
